![molecular formula C16H18N2O B5404267 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5404267.png)
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide, also known as ETAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of neuroscience, pharmacology, and biochemistry. In
Wirkmechanismus
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide acts as a selective inhibitor of the Kv4.3 potassium channel, which is primarily expressed in neurons. This channel plays a key role in regulating the firing of action potentials in neurons, and its dysfunction has been implicated in various neurological disorders. By selectively inhibiting this channel, 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide can modulate the firing properties of neurons and alter synaptic transmission.
Biochemical and Physiological Effects:
In addition to its effects on neural excitability, 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to have anti-inflammatory effects in various cell culture models, suggesting potential applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide is its selectivity for the Kv4.3 potassium channel, which allows for specific modulation of neuronal activity. However, this selectivity also limits its use in studying other potassium channels or ion channels in general. Additionally, the synthesis of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide research. One area of interest is the development of more potent and selective inhibitors of the Kv4.3 potassium channel. This could lead to the development of more effective pharmacological treatments for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the exploration of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide's anti-inflammatory effects in animal models of inflammatory disorders. This could lead to the development of new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, the use of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide as a tool for studying the role of potassium channels in other cell types and physiological processes could lead to new insights into the function of these channels in health and disease.
Conclusion:
In conclusion, 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide is a promising compound with potential applications in various scientific research fields. Its selectivity for the Kv4.3 potassium channel makes it a valuable tool for studying the role of these channels in neurological disorders, while its other biochemical and physiological effects suggest potential applications in the treatment of inflammatory disorders. Further research is needed to fully explore the potential of this compound and its derivatives in various research applications.
Synthesemethoden
The synthesis of 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide involves the reaction of 4-ethylbenzoyl chloride with 3-pyridinemethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic acid to yield the final product, 2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide. The purity of the compound can be verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential use as a pharmacological tool in neuroscience research. It has been shown to selectively inhibit the activity of a specific type of potassium channel in neurons, leading to changes in neural excitability and synaptic transmission. This makes it a valuable tool for studying the role of these channels in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-13-5-7-14(8-6-13)10-16(19)18-12-15-4-3-9-17-11-15/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPYXKPUYCRJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-N-[(pyridin-3-YL)methyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.